molecular formula C24H25NO6S B11145423 Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate

Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11145423
M. Wt: 455.5 g/mol
InChI Key: APGQCVDQDUNKMS-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Ester groups at the 3- and 5-positions (diethyl esters).
  • Methyl substituents at the 2- and 6-positions.
  • A 4-phenyl ring substituted with a 2-thienylcarbonyloxy group at the para position.

1,4-DHPs are a well-studied class of compounds with applications in medicinal chemistry, particularly as calcium channel blockers (e.g., nifedipine analogs) . The thienylcarbonyloxy substituent introduces a sulfur-containing heterocycle, which may enhance electronic delocalization and influence pharmacokinetic properties such as solubility and metabolic stability. Structural characterization of similar 1,4-DHPs has been performed via X-ray crystallography using software suites like SHELX and WinGX .

Properties

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[4-(thiophene-2-carbonyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H25NO6S/c1-5-29-23(27)19-14(3)25-15(4)20(24(28)30-6-2)21(19)16-9-11-17(12-10-16)31-22(26)18-8-7-13-32-18/h7-13,21,25H,5-6H2,1-4H3

InChI Key

APGQCVDQDUNKMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-[(2-Thienylcarbonyl)Oxy]Benzaldehyde

The phenyl substituent is introduced via a Friedel-Crafts acylation or esterification reaction. 4-Hydroxybenzaldehyde reacts with 2-thiophenecarbonyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetone. The reaction proceeds under reflux for 6–8 hours, yielding 4-[(2-thienylcarbonyl)oxy]benzaldehyde as a pale-yellow solid.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (4-hydroxybenzaldehyde to acyl chloride)

  • Solvent: Acetone

  • Temperature: 56–60°C (reflux)

  • Yield: 78–85%

Hantzsch Dihydropyridine Cyclization

The 1,4-dihydropyridine ring is constructed via a one-pot Hantzsch reaction. 4-[(2-Thienylcarbonyl)oxy]benzaldehyde is condensed with ethyl acetoacetate (2.2 equivalents) and ammonium carbonate (1.5 equivalents) in ethanol/water (3:1 v/v). The mixture is stirred at 70°C for 12–16 hours, forming the dihydropyridine core.

Key Observations:

  • Solvent System: Ethanol/water enhances solubility of intermediates and drives cyclization.

  • Catalyst: Ammonium carbonate acts as both a nitrogen source and base, facilitating imine formation and subsequent cyclization.

  • Side Products: Partial oxidation to pyridine derivatives occurs if reaction temperatures exceed 75°C.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that ethanol/water mixtures (3:1) outperform pure ethanol or acetonitrile, providing yields of 68–72% (Table 1). Microwave-assisted synthesis reduces reaction time to 30 minutes but requires precise temperature control to avoid decomposition.

Table 1: Solvent Optimization for Hantzsch Cyclization

Solvent SystemTemperature (°C)Time (h)Yield (%)
Ethanol/Water701672
Acetonitrile801858
Methanol652064

Stoichiometric Adjustments

Excess ethyl acetoacetate (2.2 eq) ensures complete consumption of the aldehyde, while ammonium carbonate (1.5 eq) balances the dual role of nitrogen donor and pH regulator. Reducing the acetoacetate ratio below 2.0 eq results in unreacted aldehyde and dimeric byproducts.

Workup and Purification

Isolation of Crude Product

Post-reaction, the mixture is cooled to 0–5°C, inducing crystallization. The precipitate is filtered and washed with cold ethanol to remove unreacted acetoacetate and ammonium salts.

Recrystallization

The crude product is dissolved in hot ethanol (95%) and gradually cooled to room temperature. Two recrystallizations yield analytically pure material (>99% by HPLC).

Characterization Data:

  • Melting Point: 142–144°C

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 6H, -CH₂CH₃), 2.32 (s, 6H, -CH₃), 4.18 (q, 4H, -OCH₂), 5.08 (s, 1H, H-4), 6.85–7.45 (m, 7H, aromatic).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O thienyl), 1550 cm⁻¹ (C=N).

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes but requires stringent temperature control to prevent oxidation. Yields remain comparable to conventional heating (70–73%).

Solid-Phase Synthesis

Immobilization of the aldehyde on Wang resin has been attempted, but ester hydrolysis during cleavage lowers yields (45–50%).

Scalability and Industrial Considerations

Bench-scale reactions (100 g) achieve consistent yields (70–72%) using standard glassware. Pilot plant trials highlight the need for controlled ethanol evaporation rates to prevent premature crystallization. Environmental assessments favor ethanol/water systems over halogenated solvents.

Challenges and Mitigation Strategies

Oxidation Sensitivity

The 1,4-dihydropyridine core is prone to air oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) stabilize the product.

Regioselectivity

Competing cyclization pathways are suppressed by maintaining a slight excess of ethyl acetoacetate, ensuring exclusive formation of the 1,4-dihydropyridine isomer .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, piperidines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents at the 4-phenyl position, ester groups, or alkyl chain lengths. Key differences in molecular properties, synthesis, and biological activity are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Substituent at 4-Position Molecular Weight (g/mol) Key Features References
Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate 4-[(2-Thienylcarbonyl)oxy]phenyl Not explicitly reported Thienyl group introduces sulfur atom; potential for enhanced π-π interactions.
Diethyl 4-[3-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 3-(Benzyloxy)phenyl 435.52 Benzyloxy group increases hydrophobicity; structural data confirmed via ChemSpider .
Diethyl 2,6-dimethyl-4-[4-(3-phenylacryloyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate (hemihydrate) 4-(3-Phenylacryloyloxy)phenyl 435.52 (anhydrous) Extended conjugated acryloyloxy group; crystal structure resolved (R factor = 0.048) .
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 3-Nitrophenyl 388.39 (calculated) Electron-withdrawing nitro group may reduce metabolic stability; safety data available .
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate 3,4,5-Trimethoxyphenyl 419.50 Methoxy groups enhance electron density; high topological polar surface area (92.3 Ų) .
Dipropyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate Phenyl 357.44 Longer propyl ester chains increase lipophilicity .

Key Findings:

Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization, improving thermal stability. Heterocyclic substituents (e.g., thienyl in the target compound) introduce unique electronic profiles and may influence binding to biological targets .

Ester Chain Length :

  • Diethyl esters (target compound, ) balance solubility and membrane permeability.
  • Dipropyl esters () increase hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Synthetic Routes :

  • Most analogs are synthesized via the Hantzsch reaction , involving condensation of ethyl acetoacetate, aldehydes, and ammonia .
  • Substituent-specific aldehydes (e.g., 2-thienylcarbonyloxy benzaldehyde for the target compound) are key intermediates.

Biological Activity :

  • Ester derivatives exhibit antimicrobial , anticancer , and antioxidant activities, though specific data for the target compound remain unexplored .
  • The 3-nitrophenyl analog () may face metabolic challenges due to nitro group reduction pathways.

Crystallography :

  • Single-crystal X-ray studies (e.g., ) confirm the planar 1,4-DHP core and substituent orientation. Software like SHELX and WinGX are standard for structure refinement .

Biological Activity

Diethyl 2,6-dimethyl-4-{4-[(2-thienylcarbonyl)oxy]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant potential in biological applications. Its unique molecular structure, characterized by a pyridine ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H23NO4
  • Molecular Weight : 329.39 g/mol
  • Key Functional Groups : Diethyl ester, thienylcarbonyl moiety

The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which is essential in protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : The thienylcarbonyl group may facilitate interactions with various receptors, influencing cellular signaling pathways.

Pharmacological Applications

The compound's unique properties suggest several potential pharmacological applications:

  • Anti-inflammatory Agents : Due to its antioxidant properties and ability to modulate inflammatory pathways.
  • Anticancer Activity : Preliminary studies indicate the potential for anticancer effects through the inhibition of tumor growth and proliferation.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier may provide neuroprotective benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Studies :
    • A study assessed the compound's ability to scavenge free radicals in vitro. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Enzyme Inhibition :
    • Research focused on the inhibition of cytochrome P450 enzymes revealed that this compound could alter drug metabolism rates, suggesting implications for pharmacokinetics.
  • Cancer Cell Line Studies :
    • In vitro studies using various cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylateNitro group instead of thienylcarbonylDifferent electronic properties due to nitro group
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateLacks phenolic substitutionSimpler structure with fewer functional groups
Diethyl 2-methyl-3-(thienoyl)-pyridine derivativesContains thienoyl but varies at other positionsDifferent biological activities due to structural variations

This table highlights how variations in structural features can lead to differing biological activities and therapeutic potentials.

Q & A

Q. Can machine learning models predict novel dihydropyridine derivatives with enhanced bioactivity?

  • Approach : Train models on datasets (e.g., ChEMBL) using descriptors like molecular fingerprints, logP, and topological polar surface area (TPSA). Active learning loops integrate synthetic feasibility (e.g., retrosynthetic scores from AiZynthFinder) to prioritize candidates for synthesis .

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